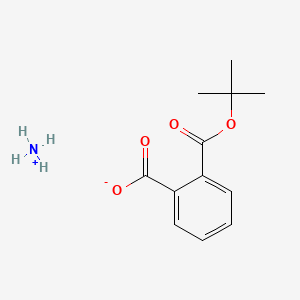

Phthalic acid, mono-tert-butyl ester, ammonium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phthalic acid, mono-tert-butyl ester, ammonium salt is a chemical compound derived from phthalic acid. It is an ester formed by the reaction of phthalic acid with tert-butyl alcohol, followed by neutralization with ammonium hydroxide. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phthalic acid, mono-tert-butyl ester, ammonium salt typically involves the esterification of phthalic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting ester is then neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The esterification reaction is conducted in large reactors, and the neutralization step is carefully controlled to ensure the purity of the final product. The compound is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Phthalic acid, mono-tert-butyl ester, ammonium salt undergoes various chemical reactions, including:

Oxidation: The ester group can be oxidized to form phthalic acid.

Reduction: The ester can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed:

Oxidation: Phthalic acid.

Reduction: Tert-butyl alcohol and phthalic acid.

Substitution: Various substituted phthalates depending on the reagents used.

Scientific Research Applications

Phthalic acid, mono-tert-butyl ester, ammonium salt has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in coatings and adhesives.

Mechanism of Action

The mechanism of action of phthalic acid, mono-tert-butyl ester, ammonium salt involves its interaction with molecular targets such as enzymes and proteins. The ester group can undergo hydrolysis, releasing phthalic acid and tert-butyl alcohol, which can then interact with biological molecules. The ammonium ion can also participate in ionic interactions with negatively charged sites on proteins and enzymes, affecting their activity and function.

Comparison with Similar Compounds

Di-n-butyl phthalate: Another ester of phthalic acid, used as a plasticizer.

Diethyl phthalate: A phthalic acid ester with similar applications in plastics and coatings.

Dimethyl phthalate: Used as a plasticizer and in the production of insect repellents.

Uniqueness: Phthalic acid, mono-tert-butyl ester, ammonium salt is unique due to its specific ester and ammonium salt structure, which imparts distinct chemical and physical properties. Its combination of ester and ammonium functionalities allows it to participate in a wider range of chemical reactions and interactions compared to other phthalic acid esters.

Biological Activity

Phthalic acid, mono-tert-butyl ester, ammonium salt (often referred to in the literature as a phthalate ester), is a compound that has garnered attention due to its widespread use in industrial applications and its potential biological effects. This article explores the biological activity of this compound through various studies and findings, highlighting its interactions with biological systems, potential toxicity, and ecological implications.

Chemical Structure and Properties

Phthalic acid esters are characterized by their ester functional groups derived from phthalic acid. The specific structure of mono-tert-butyl ester contributes to its unique properties, influencing its solubility and interaction with biological membranes.

Biological Activity Overview

- Endocrine Disruption : Phthalates, including mono-tert-butyl esters, are known endocrine disruptors. Research indicates that exposure to these compounds can lead to hormonal imbalances and reproductive toxicity in various animal models. For instance, studies have shown associations between phthalate exposure and developmental issues in offspring, particularly concerning genital development and reproductive organ malformations .

-

Toxicological Effects :

- Hepatotoxicity : Phthalates have been linked to liver damage in several studies. For example, exposure to mono-n-butyl phthalate has resulted in significant liver pathology in rodent models .

- Nephrotoxicity : The kidneys are also affected by phthalate exposure, with studies indicating that certain phthalates can lead to renal dysfunction and structural changes in kidney tissues .

- Microbial Interactions : Some studies have investigated the biodegradation of phthalates by microbial communities. For example, a study highlighted the ability of the Gordonia genus to metabolize di-n-octyl phthalate into phthalic acid through specific enzymatic pathways . This suggests potential for bioremediation strategies using microorganisms capable of degrading phthalate esters.

Case Study 1: Reproductive Toxicity in Animal Models

A comprehensive review highlighted various studies where phthalate exposure resulted in reproductive toxicity. In one notable study involving mice, high doses of di(2-ethylhexyl) phthalate were linked to significant testicular damage and alterations in hormone levels, indicating a clear impact on reproductive health .

Case Study 2: Biodegradation by Microorganisms

Research focusing on the Gordonia species demonstrated the degradation pathways for dioctyl phthalate isomers. The study utilized molecular techniques to identify genes involved in the metabolism of these compounds, revealing that certain esterases play critical roles in converting phthalates into less harmful metabolites .

Data Tables

Research Findings

- Protein Interactions : Phthalates have been shown to interact with various cellular proteins, impacting cellular functions. A study identified 22 proteins that bind with phthalic acid derivatives in breast cancer cell lines, suggesting potential implications for cancer biology .

- Natural Sources and Biosynthesis : Recent findings indicate that certain algae can biosynthesize phthalate esters naturally. These compounds may possess allelopathic properties that enhance plant competitiveness against biotic stressors .

- Toxicological Reviews : A review detailed the toxicological profiles of various phthalates, emphasizing the need for continuous monitoring due to their prevalence in consumer products and potential health risks associated with long-term exposure .

Properties

CAS No. |

101976-13-0 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

azanium;2-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |

InChI |

InChI=1S/C12H14O4.H3N/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14;/h4-7H,1-3H3,(H,13,14);1H3 |

InChI Key |

FBVIPQVDCPREFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)[O-].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.